2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride
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Overview
Description
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C7H8BrNO2S·HCl It is a derivative of propanoic acid, featuring a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromothiophene-3-carboxylic acid with ammonia and a suitable reducing agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated thiophene ring can interact with biological macromolecules, potentially modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(5-bromothiophen-2-yl)propanoic acid: This compound is similar in structure but differs in the position of the bromine atom on the thiophene ring.
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acid: This compound features a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIVLBGQPRGTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CC(C(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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